REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:11])[C:6]([CH3:7])=[CH:5][CH2:4][CH:3]1[CH2:8][CH:9]=O.[CH3:12][C:13]1([CH3:27])[C:17]([CH3:18])=[CH:16][CH2:15][CH:14]1[CH2:19][CH:20]=[CH:21][C:22]([O:24]CC)=[O:23]>>[CH3:27][C:13]1([CH3:12])[CH:17]([CH3:18])[CH2:16][CH2:15][CH:14]1[CH2:19][CH2:20][CH2:21][C:22]([OH:24])=[O:23].[CH2:20]([CH:21]([CH2:9][CH2:8][CH:3]1[CH2:4][CH2:5][CH:6]([CH3:7])[C:2]1([CH3:11])[CH3:1])[C:22]([OH:24])=[O:23])[CH3:19]
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Name
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|
Quantity
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0 (± 1) mol
|
Type
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reactant
|
Smiles
|
CC1(C(CC=C1C)CC=O)C
|
Name
|
ethyl 4-(2,2,3-trimethylcyclopent-3-enyl)but-2-enoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(C(CC=C1C)CC=CC(=O)OCC)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(CCC1C)CCCC(=O)O)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(C(=O)O)CCC1C(C(CC1)C)(C)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |